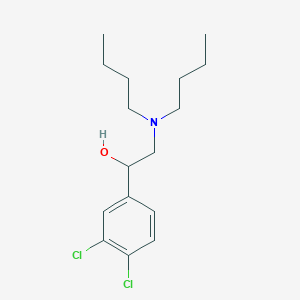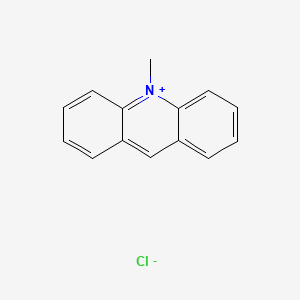
10-Methylacridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methylacridinium chloride is a quaternary ammonium salt derived from acridine. It is known for its chemiluminescent properties, making it a valuable compound in various scientific applications. The compound is characterized by the presence of a methyl group attached to the nitrogen atom in the acridine ring, which significantly influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Methylacridinium chloride can be synthesized through the methylation of acridine. One common method involves the reaction of acridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 10-Methylacridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form 9,10-dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 9-position of the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like methanol and amines are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: 9,10-Dihydroacridine derivatives.
Substitution: Various substituted acridinium compounds
Scientific Research Applications
10-Methylacridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a chemiluminescent probe in various analytical techniques.
Biology: The compound is employed in the study of cellular processes and as a fluorescent marker.
Industry: The compound is used in the development of sensors and detection systems for environmental monitoring
Mechanism of Action
The mechanism of action of 10-Methylacridinium chloride involves its ability to undergo photoreduction and chemiluminescence. Upon exposure to light, the compound absorbs energy and enters an excited state. This excited state can transfer energy to other molecules, leading to the emission of light. The compound’s ability to generate reactive oxygen species also plays a crucial role in its applications in photodynamic therapy .
Comparison with Similar Compounds
- 9-Carboxy-10-methylacridinium chloride
- 9-Mesityl-10-methylacridinium chloride
- 10-Methylacridinium trifluoromethanesulfonate
Comparison: 10-Methylacridinium chloride is unique due to its specific chemiluminescent properties and its ability to undergo various chemical reactions. Compared to its analogs, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in many scientific applications .
Properties
CAS No. |
5776-39-6 |
|---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
10-methylacridin-10-ium;chloride |
InChI |
InChI=1S/C14H12N.ClH/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;/h2-10H,1H3;1H/q+1;/p-1 |
InChI Key |
WCTQQEFKVYYLSZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |
Related CAS |
13367-81-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14729821.png)

![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2'-methyl-](/img/structure/B14729844.png)
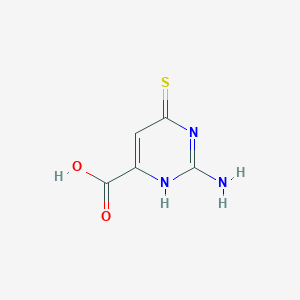

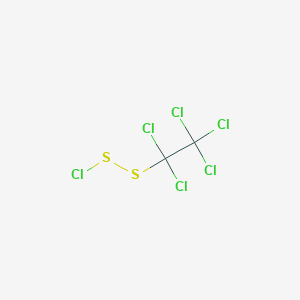


![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)
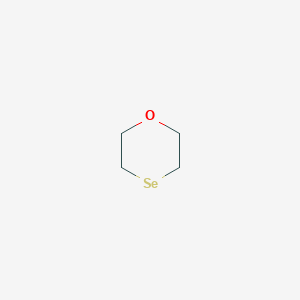
![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
